Tridec-7-en-6-ol
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Overview
Description
Tridec-7-en-6-ol: is an organic compound with the molecular formula C13H26O . It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a double bond at the seventh carbon position and a hydroxyl group at the sixth carbon position. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridec-7-en-6-ol typically involves the use of organic synthesis techniques. One common method is the hydroboration-oxidation of tridec-7-ene. This process involves the addition of borane (BH3) to the double bond of tridec-7-ene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions are typically mild, with the reaction being carried out at room temperature.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of tridec-7-yn-6-ol. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the triple bond of tridec-7-yn-6-ol to a double bond, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: Tridec-7-en-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form tridecan-6-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or Pd/C under hydrogen gas.
Substitution: SOCl2 in the presence of pyridine or PBr3 in an inert solvent like dichloromethane.
Major Products:
Oxidation: Tridec-7-en-6-one or tridec-7-en-6-al.
Reduction: Tridecan-6-ol.
Substitution: Tridec-7-en-6-chloride or tridec-7-en-6-bromide.
Scientific Research Applications
Tridec-7-en-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of Tridec-7-en-6-ol involves its interaction with cellular components. The hydroxyl group allows it to form hydrogen bonds with proteins and enzymes, potentially altering their structure and function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the cell membrane of microorganisms. The double bond in its structure also allows for potential interactions with other molecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Tridec-7-en-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
Tridec-7-en-6-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
Tridecan-6-ol: Similar structure but with a saturated carbon chain.
Uniqueness: Tridec-7-en-6-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
82537-29-9 |
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Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
tridec-7-en-6-ol |
InChI |
InChI=1S/C13H26O/c1-3-5-7-8-10-12-13(14)11-9-6-4-2/h10,12-14H,3-9,11H2,1-2H3 |
InChI Key |
DMSBLLJVTQHJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(CCCCC)O |
Origin of Product |
United States |
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